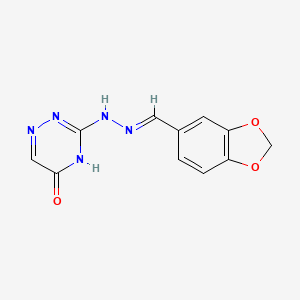
1-(4,6-diphenyl-2-pyrimidinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-diphenyl-2-pyrimidinyl)ethanone, also known as DPE, is a chemical compound that belongs to the pyrimidine class of compounds. It has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In plants, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit the activity of enzymes involved in the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development.
Biochemical and Physiological Effects
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In plants, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit stem elongation and promote the formation of lateral shoots, leading to enhanced crop yield and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a wide range of applications. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-(4,6-diphenyl-2-pyrimidinyl)ethanone. One direction is to further investigate its anti-cancer properties and potential use as an anti-cancer drug. Another direction is to explore its potential as a plant growth regulator and its effects on crop yield and quality. Additionally, further research is needed to understand its mechanism of action and potential applications in material science.
Métodos De Síntesis
The synthesis of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone involves the reaction of 4,6-diphenyl-2-pyrimidinamine with acetyl chloride in the presence of a base. The resulting product is a white crystalline solid with a melting point of 177-179°C. The purity of the product can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Aplicaciones Científicas De Investigación
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been the subject of extensive research due to its potential applications in various fields. In medicine, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been used as a plant growth regulator to enhance crop yield and quality. In material science, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes.
Propiedades
IUPAC Name |
1-(4,6-diphenylpyrimidin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13(21)18-19-16(14-8-4-2-5-9-14)12-17(20-18)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENYXZUEWOLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4,6-diphenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087701.png)
![2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)

![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)
![1-(4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6087726.png)
![ethyl 3-(2-fluorobenzyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6087732.png)

![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)